molecular formula C15H22N4O3S B2800965 4-ethoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide CAS No. 2034307-70-3

4-ethoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide

Cat. No. B2800965
CAS RN: 2034307-70-3
M. Wt: 338.43
InChI Key: MGIVGAHLGIDODL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,2,3-triazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms, would likely play a significant role in the compound’s overall structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the ethoxy group could potentially make the compound more soluble in organic solvents .

Scientific Research Applications

UV Protection and Antimicrobial Properties

Research on thiazole azodyes containing sulfonamide moiety indicates their application in enhancing the UV protection and antibacterial properties of cotton fabrics. These compounds, designed through a series of chemical reactions, have shown to improve the dyeability of fabrics while imparting functional advantages like UV shielding and resistance to bacterial growth. The dyed fabrics exhibited excellent fastness and functional properties, highlighting the potential of sulfonamide derivatives in textile finishing processes for added fabric protection and durability (Mohamed, Abdel-Wahab, & Fahmy, 2020).

Anticancer Potential

Sulfonamide derivatives have been synthesized and evaluated for their potential anticancer activity. For instance, a series of 4-chloro-N-(4,5-dihydro-5-oxo-1-R2-1H-1,2,4-triazol-3-yl)-5-methyl-2-(R1-methylthio)benzenesulfonamide derivatives displayed remarkable activity against various human tumor cell lines. These compounds were evaluated in vitro and showed significant inhibitory effects on the growth of cancer cells, demonstrating the therapeutic potential of sulfonamide derivatives in cancer treatment (Sławiński et al., 2012).

Antimicrobial and Antifungal Activities

Sulfanilamide-derived 1,2,3-triazole compounds have been synthesized and shown to exhibit promising antibacterial and antifungal activities. These novel compounds underwent in vitro screening against various microbial strains, with some displaying significant potency. This highlights the role of sulfonamide-based triazoles in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Wang, Wan, & Zhou, 2010).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research involving this compound could potentially involve further exploration of its synthesis, reactivity, and potential applications. For example, if the compound shows promising biological activity, it could be further developed as a drug .

properties

IUPAC Name

4-ethoxy-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O3S/c1-4-22-13-5-7-14(8-6-13)23(20,21)17-15(12(2)3)11-19-10-9-16-18-19/h5-10,12,15,17H,4,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGIVGAHLGIDODL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC(CN2C=CN=N2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.